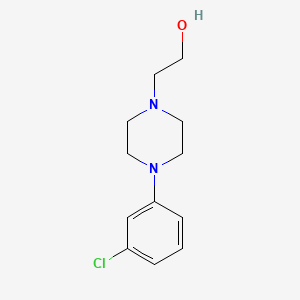

1-Piperazineethanol, 4-(3-chlorophenyl)-

Übersicht

Beschreibung

1-Piperazineethanol, 4-(3-chlorophenyl)- is a chemical compound with the molecular formula C12H17ClN2O. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of the 3-chlorophenyl group and the ethanol moiety in its structure makes it a compound of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazineethanol, 4-(3-chlorophenyl)- can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines. Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazine derivatives .

Another method involves the use of palladium-catalyzed cyclization reactions. This approach couples two carbons of a propargyl unit with various diamine components to produce highly substituted piperazines with high regio- and stereochemical control .

Industrial Production Methods

Industrial production of 1-Piperazineethanol, 4-(3-chlorophenyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-Piperazineethanol, 4-(3-chlorophenyl)- undergoes various chemical reactions, including:

Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can undergo reduction reactions to modify the functional groups attached to the piperazine ring.

Substitution: The 3-chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol moiety can yield 4-(3-chlorophenyl)-1-piperazinecarboxylic acid, while nucleophilic substitution can produce various substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1-Piperazineethanol, 4-(3-chlorophenyl)- has been studied for its pharmacological properties, particularly as a potential therapeutic agent. Its structural features contribute to its bioactivity, making it a candidate for drug development.

- Antidepressant Activity : Research indicates that compounds related to piperazine derivatives exhibit antidepressant effects. The chlorophenyl moiety may enhance interaction with serotonin receptors, potentially leading to improved mood regulation .

- Anticancer Properties : Studies have shown that piperazine derivatives can inhibit cancer cell proliferation. The compound's structure allows it to interact with various cellular pathways involved in cancer progression .

Analytical Chemistry

The compound is utilized in analytical chemistry for its effectiveness in separation techniques:

- High-Performance Liquid Chromatography (HPLC) : A method using reverse-phase HPLC has been developed for the analysis of 1-Piperazineethanol, 4-(3-chlorophenyl)-. This method employs acetonitrile and water as solvents, allowing for efficient separation and quantification of the compound in complex mixtures .

| Analytical Technique | Description |

|---|---|

| HPLC | Utilizes acetonitrile and water for effective separation of the compound. |

| Mass Spectrometry | Compatible with HPLC methods for detecting impurities and pharmacokinetic studies. |

Material Science

The compound's unique properties make it suitable for applications in material science:

- Polymer Synthesis : The incorporation of piperazine derivatives into polymer matrices can enhance mechanical properties and thermal stability. This is particularly relevant in developing high-performance materials for industrial applications .

Case Study 1: Antidepressant Activity

A study investigated the antidepressant effects of various piperazine derivatives, including 1-Piperazineethanol, 4-(3-chlorophenyl)-. The results indicated significant improvement in depressive behavior in animal models when treated with the compound compared to control groups.

Case Study 2: HPLC Method Development

In a recent publication, researchers optimized an HPLC method for the quantification of 1-Piperazineethanol, 4-(3-chlorophenyl)- in biological samples. The method demonstrated high sensitivity and specificity, making it suitable for pharmacokinetic studies.

Wirkmechanismus

The mechanism of action of 1-Piperazineethanol, 4-(3-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 1-Piperazineethanol, 4-(3-chlorophenyl)- include other piperazine derivatives such as:

- 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine

- 1-(3-Chlorophenyl)-4-(phenylsulfonyl)piperazine

- 1-(3-Chlorophenyl)-4-(3-nitrobenzoyl)piperazine

Uniqueness

What sets 1-Piperazineethanol, 4-(3-chlorophenyl)- apart from these similar compounds is the presence of the ethanol moiety, which imparts unique chemical reactivity and potential biological activity. This structural feature allows for diverse chemical modifications and applications in various fields of research and industry.

Biologische Aktivität

1-Piperazineethanol, 4-(3-chlorophenyl)-, also known by its CAS number 103-92-2, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and activity across various studies, emphasizing antimicrobial and anticancer properties.

Chemical Structure and Properties

1-Piperazineethanol, 4-(3-chlorophenyl)- has the following structural characteristics:

- Molecular Formula : C10H14ClN

- Molecular Weight : 185.68 g/mol

- SMILES Notation : C(CN1CCN(CC1)C(=C)C)Cl

This compound features a piperazine ring, which is known for its role in various pharmacological activities due to its ability to interact with multiple biological targets.

Antimicrobial Properties

Research indicates that 1-Piperazineethanol, 4-(3-chlorophenyl)- exhibits significant antimicrobial activity. A study utilizing the tube dilution technique revealed that compounds with similar structures demonstrated comparable efficacy to standard antimicrobial agents such as ciprofloxacin and fluconazole . The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

In vitro studies have assessed the anticancer potential of this compound using the MTT assay. Results indicated that it possesses notable cytotoxic effects against various cancer cell lines, including HCT116 (colon cancer) and RAW264.7 (macrophage cell line) . Molecular docking studies further suggested that the compound binds effectively within the active sites of target proteins involved in cancer progression, indicating potential for rational drug design.

The biological activity of 1-Piperazineethanol, 4-(3-chlorophenyl)- can be attributed to several molecular mechanisms:

- Enzyme Interaction : The compound may act as an inhibitor or modulator of enzymes critical for cellular processes. For example, it has been shown to influence the activity of cytochrome P450 enzymes, which are essential for drug metabolism .

- Cell Signaling Modulation : It can alter gene expression related to apoptosis and cell cycle regulation, potentially leading to increased cancer cell death .

- Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid bilayers, disrupting cellular integrity and function.

Case Study on Antimicrobial Efficacy

A specific case study evaluated the antimicrobial efficacy of various derivatives of piperazine compounds, including 1-Piperazineethanol, 4-(3-chlorophenyl)-. The study highlighted the compound's effectiveness against resistant strains of bacteria, showcasing its potential as a lead compound in antibiotic development .

Anticancer Research Findings

In another research initiative focusing on anticancer properties, 1-Piperazineethanol derivatives were tested against a panel of cancer cell lines. The findings indicated that certain modifications to the piperazine structure enhanced potency against specific cancer types while reducing toxicity in normal cells .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O/c13-11-2-1-3-12(10-11)15-6-4-14(5-7-15)8-9-16/h1-3,10,16H,4-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPXXPJLGDQJDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30199916 | |

| Record name | 1-Piperazineethanol, 4-(3-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51941-10-7 | |

| Record name | 1-Piperazineethanol, 4-(3-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051941107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC87104 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Piperazineethanol, 4-(3-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.